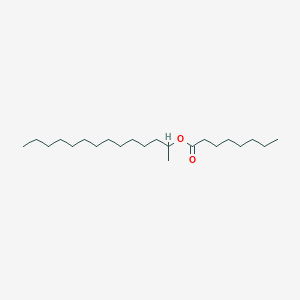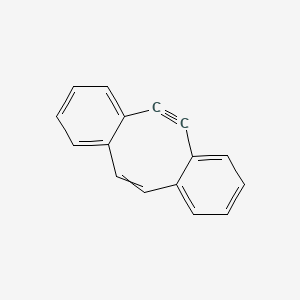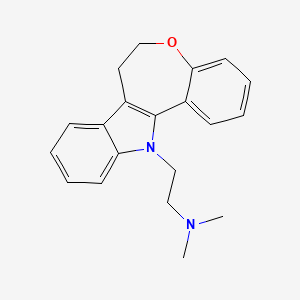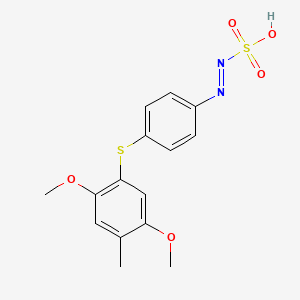
Octanoic acid, 2-tetradecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its long carbon chain, which contributes to its unique chemical properties and applications.
Métodos De Preparación
The synthesis of octanoic acid, 2-tetradecyl ester typically involves the esterification of octanoic acid with tetradecanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Octanoic acid, 2-tetradecyl ester undergoes several types of chemical reactions, including:
Oxidation: The ester can undergo oxidation reactions, typically using strong oxidizing agents, to form various oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms, depending on the reagents and conditions used.
Common reagents for these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions are octanoic acid, tetradecanol, and their respective oxidized or reduced forms .
Aplicaciones Científicas De Investigación
Octanoic acid, 2-tetradecyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a standard in chromatographic analysis and as a reactant in organic synthesis.
Biology: Investigated for its potential role in biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Mecanismo De Acción
The mechanism of action of octanoic acid, 2-tetradecyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems to release octanoic acid and tetradecanol, which can then participate in metabolic pathways. The long carbon chain of the ester also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparación Con Compuestos Similares
Octanoic acid, 2-tetradecyl ester can be compared with other esters such as:
Octanoic acid, 2-butyl ester: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Octanoic acid, 2-phenylethyl ester: Contains an aromatic ring, which imparts different reactivity and applications.
The uniqueness of this compound lies in its long carbon chain, which provides distinct properties and applications compared to shorter-chain esters .
Propiedades
Número CAS |
55193-79-8 |
|---|---|
Fórmula molecular |
C22H44O2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
tetradecan-2-yl octanoate |
InChI |
InChI=1S/C22H44O2/c1-4-6-8-10-11-12-13-14-16-17-19-21(3)24-22(23)20-18-15-9-7-5-2/h21H,4-20H2,1-3H3 |
Clave InChI |
QXSNVCKPMDUHJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)OC(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)







![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)


![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B13962770.png)
